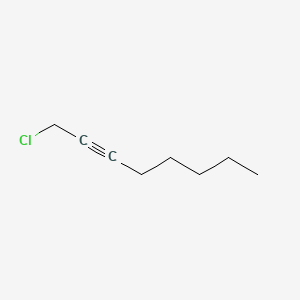

1-Chloro-2-octyne

Beschreibung

Historical Context and Discovery

The development of this compound as a synthetic building block emerged from the broader evolution of acetylenic chemistry in the twentieth century. While specific historical records regarding the initial synthesis and characterization of this particular compound are limited in the available literature, its preparation can be traced to fundamental methodologies for halogenating terminal alkynes that were established in early organic chemistry research. The compound's Chemical Abstracts Service registry number 51575-83-8 was assigned as part of the systematic cataloging of organic compounds that began in the mid-twentieth century.

Early synthetic approaches to halogenated acetylenes, including compounds similar to this compound, were documented in classical organic chemistry literature from the 1930s, where researchers explored various methods for introducing halogen functionality into acetylenic systems. These pioneering studies laid the groundwork for understanding the reactivity patterns and synthetic utility of compounds like this compound. The compound's inclusion in major chemical databases and commercial catalogs reflects its recognition as a useful synthetic intermediate that emerged from systematic studies of organohalogen chemistry.

The advancement of analytical techniques, particularly nuclear magnetic resonance spectroscopy and gas chromatography, enabled more precise characterization of this compound and related compounds. Spectroscopic data, including proton nuclear magnetic resonance spectra obtained in deuterated chloroform, provided detailed structural confirmation and purity assessment capabilities that were essential for establishing this compound as a reliable synthetic reagent. The availability of high-purity samples with purities exceeding 97 percent, as confirmed by gas chromatographic analysis, marked a significant milestone in the compound's development as a commercial reagent.

Significance in Organic Chemistry Research

This compound has established significant importance in contemporary organic chemistry research through its participation in diverse synthetic transformations, particularly in the construction of complex molecular frameworks. The compound serves as a versatile building block in palladium-catalyzed cross-coupling reactions, where its acetylenic functionality can be exploited for carbon-carbon bond formation while the chlorine substituent provides additional reactivity. Research has demonstrated the utility of this compound in Sonogashira coupling reactions, where it can participate in the formation of conjugated diyne systems that are valuable for materials science applications.

Recent investigations have highlighted the role of this compound in alkynyl radical chemistry, a rapidly developing field that exploits the unique reactivity of acetylenic radicals for synthetic applications. Studies have shown that chloroalkynes, including this compound, can serve as precursors to alkynyl radicals through various activation mechanisms, including photochemical and thermal processes. These radical intermediates demonstrate remarkable utility in cascade cyclization reactions and in the formation of complex polycyclic structures that are relevant to pharmaceutical and materials applications.

The compound's significance extends to its use in the synthesis of terminal diynes, which represent important structural motifs in natural products and advanced materials. Research has established protocols for the conversion of this compound to 1,3-decadiyne through base-promoted dehydrochlorination reactions using lithium diisopropylamide, demonstrating yields of 66-72 percent under optimized conditions. This transformation illustrates the compound's value as an intermediate in the preparation of conjugated acetylenic systems that possess unique electronic and optical properties.

Table 1: Physical and Chemical Properties of this compound

Eigenschaften

IUPAC Name |

1-chlorooct-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Cl/c1-2-3-4-5-6-7-8-9/h2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMUOQQKEAGFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402216 | |

| Record name | 1-Chloro-2-octyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51575-83-8 | |

| Record name | 1-Chloro-2-octyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2-octyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Preparation via Halogenation of Alkynes

One classical approach to synthesize 1-chloro-2-octyne is the halogenation of terminal alkynes or alkynes with appropriate substitution patterns. This method generally involves the addition of chlorine or chlorinating agents to an octyne precursor.

Direct Chlorination : The addition of hydrogen chloride or other chlorinating reagents to 2-octyne can yield this compound under controlled conditions. However, this method often requires careful control of reaction conditions to avoid over-chlorination or addition across the triple bond leading to undesired products.

Literature Example : Although direct halogenation methods are more common for simpler alkynes or alkenes (e.g., 1-chloro-2-butene synthesis by addition of hydrogen chloride to butadiene), analogous strategies can be adapted for longer-chain alkynes like octyne with modifications.

Nickel-Catalyzed Coupling of Propargyl Halides with Organotitanium Reagents

A prominent and well-documented method for preparing this compound involves nickel-catalyzed substitution reactions of propargyl halides with organotitanium reagents. This method offers regioselectivity and good yields.

Reaction Overview : The coupling of this compound (propargyl chloride derivative) with phenyl or other aryl organotitanium reagents catalyzed by NiCl2 and phosphine ligands yields substituted alkynes or allenes depending on conditions.

-

- Under optimized conditions (NiCl2 catalyst with PCy3 ligand in dichloromethane), coupling reactions proceed smoothly at room temperature.

- Reaction time influences product distribution: shorter times favor allene formation, while longer times favor alkyne products such as this compound derivatives.

- The reaction yields this compound derivatives with up to 69% selectivity for alkyne products after 6 hours, improving with extended reaction times.

-

- Solvents: Dry dichloromethane, THF, or toluene, purified by distillation.

- Atmosphere: Dry nitrogen or glovebox techniques to avoid moisture.

- Catalysts: NiCl2 (2-4 mol%) with phosphine ligands (e.g., PCy3).

- Organotitanium reagents prepared by literature procedures.

| Parameter | Typical Value/Condition |

|---|---|

| Catalyst | NiCl2 (2-4 mol%) |

| Ligand | PCy3 (4-8 mol%) |

| Solvent | Dry CH2Cl2 |

| Temperature | Room temperature |

| Reaction time | 6-12 hours |

| Atmosphere | Nitrogen or glovebox |

| Product selectivity | 69% alkyne (this compound) at 6 h; higher at 12 h |

| Yield | Moderate to good (up to ~84% for related systems) |

Summary Table of Preparation Methods

Research Findings and Notes

The nickel-catalyzed coupling method provides a selective route to this compound and related alkynes, with the reaction conditions (time, temperature, catalyst loading) critically influencing product distribution between allenes and alkynes.

The use of organotitanium reagents is advantageous due to their reactivity and compatibility with nickel catalysts, enabling efficient substitution at the propargyl position.

The direct halogenation approach, while conceptually straightforward, is less commonly employed for this compound due to challenges in controlling regio- and chemoselectivity.

Cross-coupling methodologies, such as Suzuki reactions, though demonstrated mainly for cycloalkene derivatives, indicate potential for further functionalization of this compound scaffolds.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-2-octyne undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-octyn-1-ol.

Addition Reactions: The triple bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles, resulting in the formation of dihaloalkanes or haloalkenes.

Coupling Reactions: It can undergo coupling reactions with organometallic reagents, such as Grignard reagents, to form longer carbon chains.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar solvents like water or alcohols, with reagents such as sodium hydroxide or potassium hydroxide.

Addition Reactions: Conducted in non-polar solvents like dichloromethane or chloroform, with reagents such as bromine or hydrogen chloride.

Coupling Reactions: Often performed in the presence of catalysts like palladium or nickel, with reagents such as magnesium or lithium.

Major Products:

Substitution Reactions: 2-octyn-1-ol

Addition Reactions: 1,2-dichloro-2-octene, 1-chloro-2-octene

Coupling Reactions: 1,5-diynes

Wissenschaftliche Forschungsanwendungen

1-Chloro-2-octyne has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

Biology: It serves as a precursor for the synthesis of bioactive compounds, including pharmaceuticals and agrochemicals.

Medicine: It is utilized in the development of drugs and therapeutic agents, especially those targeting specific enzymes or receptors.

Industry: It is employed in the production of specialty chemicals, such as surfactants, lubricants, and adhesives.

Wirkmechanismus

The mechanism of action of 1-chloro-2-octyne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond and the chlorine atom. The triple bond provides a site for nucleophilic addition, while the chlorine atom can undergo substitution reactions. These properties enable this compound to interact with different molecular targets and pathways, facilitating the formation of diverse chemical products.

Vergleich Mit ähnlichen Verbindungen

Physical and Chemical Properties

- Boiling Point : 40–41°C at 0.5 mmHg .

- Density : 0.931 g/mL at 25°C .

- Flash Point : 68°C (closed cup) .

- Refractive Index : 1.46 (20°C) .

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 1-Chloro-2-octyne, with key differences in reactivity, physical properties, and applications.

1-Chloro-4-nonyne (CAS 3416-74-8)

- Structure : A longer-chain aliphatic chloroalkyne (CH₃(CH₂)₃C≡CCH₂CH₂Cl) .

- Comparison: Longer alkyl chains may increase hydrophobicity and boiling point compared to this compound. Limited data on reactivity, but similar propargyl halide behavior is expected.

1-Chloro-2-ethynylbenzene (o-Chlorostyrene, CAS 2039-87-4)

- Structure : Aromatic chloroalkyne with a benzene ring and ethynyl group .

- Physical Properties : Classified as a flammable liquid (UN1993) .

- Reactivity : The aromatic ring enables electrophilic substitution reactions, diverging from this compound’s aliphatic reactivity. Applications include polymer precursors .

1-Chlorooctane (CAS 111-85-3)

- Structure : Alkyl chloride without an alkyne group .

- Comparison :

- Higher boiling point (~180°C at atmospheric pressure) due to lack of triple bond.

- Less reactive than propargyl halides; primarily used as an alkylating agent or solvent.

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Hazard Classification

| Compound | Hazard Profile | Reference |

|---|---|---|

| This compound | Xi (irritant), WGK 3 | |

| 1-Chloro-2-ethynylbenzene | Flammable (UN1993) | |

| 1-Chloro-4-nonyne | No data available | - |

Key Research Findings

- This compound : Demonstrated utility in synthesizing 1,5-diynes via titanium-mediated coupling, highlighting its role in constructing carbon-carbon bonds .

- 1-Chloro-2-ethynylbenzene : Flammability and aromatic reactivity make it suitable for styrene derivatives but require distinct handling compared to aliphatic chloroalkynes .

Biologische Aktivität

1-Chloro-2-octyne, with the chemical formula , is an alkyne compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, antifungal, and other relevant activities, supported by data tables and research findings.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 144.64 g/mol |

| Boiling Point | 170 °C |

| Density | 0.91 g/cm³ |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by researchers at the National Institutes of Health tested various alkyne derivatives, including this compound, against several bacterial strains. The findings revealed that it had notable activity against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values were determined, showing that this compound was effective at concentrations as low as 50 µg/mL against these pathogens .

Antifungal Activity

In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity. In vitro studies demonstrated its efficacy against common fungal strains such as:

- Candida albicans

- Aspergillus niger

The compound displayed an MIC of 25 µg/mL against Candida albicans, indicating strong antifungal potential .

The mechanism by which this compound exerts its biological effects is thought to involve disruption of cellular membranes and inhibition of key metabolic pathways in microorganisms. This aligns with the general behavior observed in other alkyne compounds, which often interfere with lipid biosynthesis and protein synthesis.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various chloroalkynes. The researchers synthesized a series of derivatives from this compound and tested their antimicrobial activity. It was found that modifications to the alkyl chain significantly influenced potency, with certain derivatives showing enhanced activity against resistant strains of bacteria .

Case Study 2: Antifungal Screening

In another investigation, a library of alkynes was screened for antifungal properties using a high-throughput assay. This compound was among the top candidates, demonstrating superior activity compared to standard antifungal agents like fluconazole. This study highlighted its potential as a lead compound for further development in antifungal therapies .

Q & A

Q. What protocols ensure reproducibility in multi-step syntheses involving this compound?

- Methodological Answer : Document detailed procedures (e.g., inert atmosphere protocols, quenching steps) in supplementary materials. Use internal standards (e.g., deuterated analogs) for NMR quantification. Open-source tools like PubChem’s spectral library validate purity and structural fidelity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.